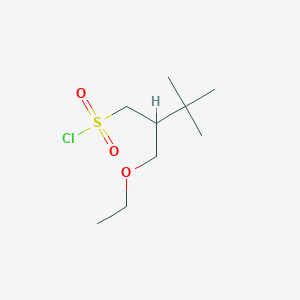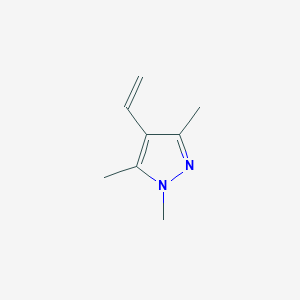![molecular formula C9H9N3O3S B13566996 3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thietane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:
Formation of the Benzotriazole Moiety: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment to Thietane Ring: The benzotriazole moiety is then linked to a thietane ring through a nucleophilic substitution reaction. This step often requires a base such as sodium hydride (NaH) to deprotonate the hydroxy group, facilitating the nucleophilic attack on the thietane ring.
Oxidation: The final step involves the oxidation of the thietane ring to form the 1lambda6-thietane-1,1-dione structure. Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thietane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thietane-1,1-diol.
Substitution: The hydroxy group on the benzotriazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Thietane-1,1-diol: Formed through reduction reactions
Substituted Benzotriazoles: Formed through nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby inhibiting their activity. The thietane ring may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-diol: Similar structure but with a diol instead of a dione.
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-sulfone: Similar structure but with a sulfone instead of a dione.
Uniqueness
3-(6-hydroxy-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is unique due to its combination of a benzotriazole moiety and a thietane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C9H9N3O3S |
|---|---|
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
3-(1,1-dioxothietan-3-yl)benzotriazol-5-ol |
InChI |
InChI=1S/C9H9N3O3S/c13-7-1-2-8-9(3-7)12(11-10-8)6-4-16(14,15)5-6/h1-3,6,13H,4-5H2 |
InChI-Schlüssel |
DWKASMSLPSYTLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)N2C3=C(C=CC(=C3)O)N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)

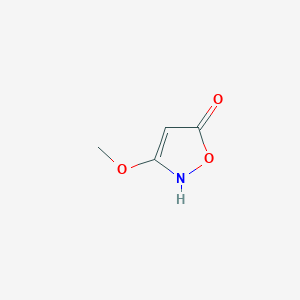
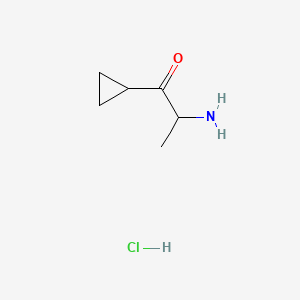
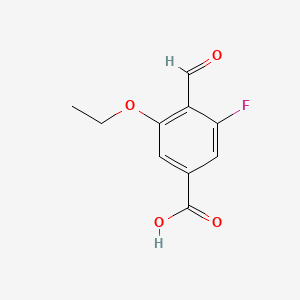
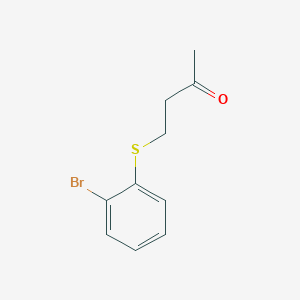
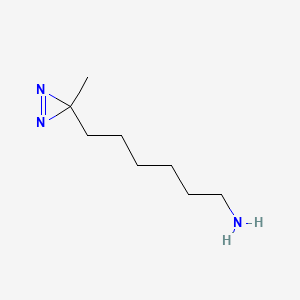
![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
